molecular formula C20H25F2N5O B15121835 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

Cat. No.: B15121835
M. Wt: 389.4 g/mol
InChI Key: HIIQAKUYJGDLJV-UHFFFAOYSA-N
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Description

4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a combination of piperazine, pyrimidine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine typically involves multiple steps One common route includes the reaction of 3,4-difluorobenzyl chloride with piperazine to form 4-[(3,4-difluorophenyl)methyl]piperazine This intermediate is then reacted with 2-chloro-6-methylpyrimidine under basic conditions to yield the desired product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)ethanol
  • 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)amine

Uniqueness

Compared to similar compounds, 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the difluorophenyl group may confer specific binding properties and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H25F2N5O

Molecular Weight

389.4 g/mol

IUPAC Name

4-[2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C20H25F2N5O/c1-15-12-19(26-8-10-28-11-9-26)24-20(23-15)27-6-4-25(5-7-27)14-16-2-3-17(21)18(22)13-16/h2-3,12-13H,4-11,14H2,1H3

InChI Key

HIIQAKUYJGDLJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F)N4CCOCC4

Origin of Product

United States

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